molecular formula C12H11Cl2NO3 B1458162 methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate CAS No. 1598370-01-4

methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate

Cat. No. B1458162
CAS RN: 1598370-01-4
M. Wt: 288.12 g/mol
InChI Key: MIXUEMDODFQRLS-WDZFZDKYSA-N
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Description

“Methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate” is a chemical compound. It is also known by other names such as methyl 2,6-dichlorophenylacetate, methyl 2-2,6-dichlorophenyl acetate, 2,6-dichlorophenylacetic acid methyl ester, benzeneacetic acid,2,6-dichloro-, methyl ester, and others . The molecular formula of this compound is C9H8Cl2O2 .


Molecular Structure Analysis

The molecular structure of “methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate” can be represented by the SMILES notation: COC(=O)CC1=C(C=CC=C1Cl)Cl .


Physical And Chemical Properties Analysis

“Methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate” is a clear colorless liquid . It has a density of 1.3300g/mL and a refractive index of 1.5400 to 1.5420 at 20°C, 589 nm . The compound has a molecular weight of 219.07 g/mol .

Scientific Research Applications

Biochemistry

Lastly, in biochemistry, it can be used to probe the function of enzymes that interact with chlorinated aromatic compounds. Understanding these interactions is crucial for drug development and for elucidating metabolic pathways in organisms.

Each of these fields leverages the unique chemical structure of methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate to explore and develop new technologies, products, and knowledge that can benefit various sectors, including healthcare, agriculture, and industry .

properties

IUPAC Name

methyl (Z)-2-acetamido-3-(2,6-dichlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3/c1-7(16)15-11(12(17)18-2)6-8-9(13)4-3-5-10(8)14/h3-6H,1-2H3,(H,15,16)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXUEMDODFQRLS-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=C(C=CC=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=C(C=CC=C1Cl)Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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